Cas no 7586-43-8 (1-(1-Phenylethyl)guanidine)
1-(1-Phenylethyl)guanidine structure
Product Name:1-(1-Phenylethyl)guanidine
Numero CAS:7586-43-8
MF:C9H14ClN3
MW:199.680560588837
CID:1085793
PubChem ID:53444579
Update Time:2025-04-20
1-(1-Phenylethyl)guanidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(1-Phenylethyl)guanidine
- Phenylethylguanidine
- N-(1-phenylethyl)guanidine
- N-(1-phenylethyl)guanidine(SALTDATA: HCl)
- MFCD13186022
- N-(1-Phenylethyl)guanidine hydrochloride
- 2-(1-phenylethyl)guanidine;hydrochloride
- N-(1-Phenylethyl)guanidinehydrochloride
- 7586-43-8
- BENZY (METHYL) GUANIDINE HEMISULFATE SALT
- AKOS024397974
- 14317-41-0
- N''-(1-PHENYLETHYL)GUANIDINE HYDROCHLORIDE
- FS-5164
- N-(1-Phenylethyl)guanidine HCl
-
- MDL: MFCD08691431
- Inchi: 1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H
- Chiave InChI: XCEVGQBJVMVXTJ-UHFFFAOYSA-N
- Sorrisi: Cl.N(=C(/N)\N)/C(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 163.11109
- Massa monoisotopica: 199.0876252g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 64.4Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 298°C at 760 mmHg
- Punto di infiammabilità: 134°C
- Indice di rifrazione: 1.572
- PSA: 64.4
1-(1-Phenylethyl)guanidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813028-250mg |
N-(1-Phenylethyl)guanidine |
7586-43-8 | 95% | 250mg |
¥2233.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813028-1g |
N-(1-Phenylethyl)guanidine |
7586-43-8 | 95% | 1g |
¥8470.00 | 2024-07-28 |
1-(1-Phenylethyl)guanidine Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
7586-43-8 (1-(1-Phenylethyl)guanidine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso